N-(2-fluorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
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Description
N-(2-fluorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
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Biological Activity
N-(2-fluorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the oxadiazole ring, followed by the introduction of the piperidine moiety. Specific reaction conditions and yields can vary based on the synthetic route employed.
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For example:
- Cytotoxicity : Compounds similar to this compound have shown IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
5a | MCF-7 | 0.48 |
5b | HCT-116 | 0.78 |
N-(2-FP) | MCF-7 | TBD |
The mechanism of action for compounds containing the oxadiazole moiety often involves:
- Induction of Apoptosis : Flow cytometry studies reveal that these compounds can induce apoptosis in cancer cells through caspase activation .
- Cell Cycle Arrest : Some derivatives have been shown to arrest cell proliferation at the G1 phase .
Case Studies
Several studies have evaluated the biological activity of oxadiazole derivatives:
- Study on Cytotoxicity : A study compared various oxadiazole derivatives against human leukemia cell lines (CEM-13 and U-937). The results indicated that certain derivatives exhibited greater cytotoxicity than traditional chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Molecular docking has suggested that these compounds interact effectively with target proteins involved in cancer progression, indicating their potential as lead compounds for further development .
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15-7-2-3-9-17(15)21-25-20(29-26-21)13-16-8-6-12-27(14-16)22(28)24-19-11-5-4-10-18(19)23/h2-5,7,9-11,16H,6,8,12-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMHBUIAPIDXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.